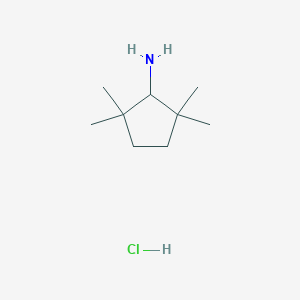

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287279-27-8 . It has a molecular weight of 177.72 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is 2,2,5,5-tetramethylcyclopentan-1-amine hydrochloride . The InChI Code is 1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius .科学的研究の応用

Mass Spectrometry Characterization in Polymer Synthesis

Ji, Sakellariou, and Mays (2007) explored the reaction of living anionic polymers with derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride. This research demonstrated its application in the preparation of aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate), characterized by mass spectrometry (Ji, Sakellariou, & Mays, 2007).

Synthesis of Novel Compounds

Marinho and Proença (2016) and Wagner and Matthews (1984) discussed the synthesis of novel compounds using the hydrochloride salt of derivatives related to 2,2,5,5-tetramethylcyclopentan-1-amine. These studies highlight the compound's role in creating new chemical structures, potentially useful in various applications (Marinho & Proença, 2016); (Wagner & Matthews, 1984).

Photochemical Electron Transfer Reactions

Bertrand et al. (2000) investigated the application of tertiary amines, potentially including derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine, in photochemical electron transfer reactions. This process is significant for synthesizing complex organic compounds (Bertrand, Hoffmann, Humbel, & Pete, 2000).

Catalysis and Chemical Reactions

Various studies have explored the use of derivatives and related compounds of 2,2,5,5-tetramethylcyclopentan-1-amine in catalytic and chemical reactions. These include the synthesis of macrocyclic compounds (Guo-ping, Yong, & Cheng-tai, 2010), the development of anti-influenza virus agents (Oka et al., 2001), and the production of isoquinoline derivatives with medicinal potential (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969) (Guo-ping, Yong, & Cheng-tai, 2010); (Oka et al., 2001); (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969).

Advanced Organic Synthesis Techniques

Harmata et al. (2021) and Frydrych et al. (2019) reported on the utilization of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in advanced organic synthesis techniques. These studies contribute to the understanding of complex chemical transformations for creating novel compounds (Harmata, Spiller, Sowden, & Stephenson, 2021); (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Analytical and Environmental Applications

Yan et al. (2019) explored the use of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in analytical chemistry, specifically in the synthesis of carbon dots for the detection of tetracycline hydrochloride, demonstrating its potential in environmental monitoring (Yan, Liu, Li, Li, Huang, & Zhen, 2019).

Safety and Hazards

特性

IUPAC Name |

2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJTMBSNNBGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1N)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)